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molecular formula C10H9BrN2 B1322057 3-Bromo-4-(cyclopropylamino)-benzonitrile

3-Bromo-4-(cyclopropylamino)-benzonitrile

Cat. No. B1322057
M. Wt: 237.1 g/mol
InChI Key: WDQGOORIULAYFD-UHFFFAOYSA-N
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Patent
US06228868B1

Procedure details

A solution of 3-bromo-4-fluorobenzonitrile (9.33 mmol) and cyclopropylamine (7.90 g, 136 mmol) in methanol (60 mL) was heated to 60° C. for 20 hours and concentrated. The concentrate was purified by flash column chromatography with 96:4 hexane/ethyl acetate to provide 2.63 g of the desired product. MS (ESI(+)) m/z 239 (M+H)+;
Quantity
9.33 mmol
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].[CH:11]1([NH2:14])[CH2:13][CH2:12]1>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH:14][CH:11]1[CH2:13][CH2:12]1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
9.33 mmol
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1F
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography with 96:4 hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=CC1NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: CALCULATEDPERCENTYIELD 118.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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